m-PEG4-CH2-aldehyde
Overview
Description
M-PEG4-CH2-aldehyde is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of this compound is C11H22O6 . Its molecular weight is 250.29 .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C11H22O6, and molecular weight 250.29 . It is soluble and should be stored at -20°C .Scientific Research Applications
Enzymatic Oxidation Studies
m-PEG4-CH2-aldehyde, a derivative of polyethylene glycol (PEG), is involved in enzymatic oxidation studies. Research indicates that alcohol dehydrogenase (ADH) can catalyze the oxidation of PEG homologues. This finding is significant in understanding the metabolic pathways of PEG, especially in cases of PEG poisoning, suggesting ADH inhibitors as potential treatment tools (Herold, Keil, & Bruns, 1989).
Pharmaceutical Nanocarriers
This compound plays a crucial role in the development of pH-sensitive polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates. These conjugates form micelles that are highly sensitive to acidic pH, making them suitable for targeted drug delivery in areas of the body with altered pH, such as tumors or damaged tissues (Kale & Torchilin, 2007).
Catalysis in Organic Synthesis
This compound is used in the field of organic synthesis, particularly in the copper-catalyzed A3 coupling reaction. This reaction, involving aldehyde, amine, and alkyne, is facilitated by CuI in PEG, yielding a wide range of propargylamines. The catalyst system exhibits reusability without significant loss of activity, contributing to more sustainable chemical processes (Zhang et al., 2010).
Surface Modification for Biological Applications
This compound is utilized in surface modification techniques to reduce nonspecific interactions with proteins. Grafting of mPEG-aldehyde onto surfaces has shown to prevent unspecific adsorption of various proteins, a crucial aspect in biomedical applications like implant coatings or biosensors (Groll et al., 2005).
Biorecognition and Sensing Surfaces
The chemical functionalization of PEG with aldehyde groups has been explored for creating biorecognition surfaces. By conjugating sugar moieties to the aldehyde group at the distal end of PEG tethered chains, increased recognition ability with lectins was observed, suggesting applications in biosensing and selective biorecognition (Otsuka, Nagasaki, & Kataoka, 2004).
Hydrogel Development for Biomedical Use
In biomedical engineering, this compound contributes to the creation of dynamic, multiresponsive chitosan-based hydrogels. These hydrogels, responsive to biochemical stimuli like pH and amino acids, have potential in controlled release of bioactive molecules, demonstrating their utility in drug delivery systems (Zhang, Tao, Li, & Wei, 2011).
Enzyme Stability Enhancement
This compound is instrumental in improving the stability of enzymes. For example, modifying cellulase with mPEG-ALD enhances its stability and activity in certain ionic liquids, beneficial for industrial applications requiring robust enzymatic processes (Lu et al., 2018).
Protein Modification for Therapeutic Applications
This compound is used in the chemical modification of proteins, altering their properties for therapeutic applications. PEGylation of therapeutic proteins reduces immunoreactivity and prolongs clearance times, improving their biomedical efficacy (Inada et al., 1995).
Mechanism of Action
Target of Action
m-PEG4-CH2-aldehyde is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound, as a PROTAC linker, is to facilitate the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound enables their selective degradation .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein involved.
Action Environment
The action of this compound, like other PEG-based compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with the compound . .
Safety and Hazards
Safety measures for handling m-PEG4-CH2-aldehyde include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .
Biochemical Analysis
Biochemical Properties
m-PEG4-CH2-aldehyde interacts with various enzymes and proteins as part of its role in PROTACs . The nature of these interactions involves the selective degradation of target proteins by leveraging the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cells are primarily related to its role in PROTACs . It influences cell function by enabling the selective degradation of target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . It enables the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Temporal Effects in Laboratory Settings
As a PEG-based linker, it is likely to have good stability and low degradation .
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZZOPFAPJECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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